2,3-Difluoro-6-iodobenzonitrile
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Overview
Description
2,3-Difluoro-6-iodobenzonitrile is an aromatic compound with the molecular formula C7H2F2IN and a molecular weight of 265.0 g/mol . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzonitrile core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method is the iodination of 2,3-difluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,3-difluoro-6-methoxybenzonitrile .
Scientific Research Applications
2,3-Difluoro-6-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-iodobenzonitrile is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the iodine atom, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzonitrile core .
Comparison with Similar Compounds
2,3-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-6-iodobenzonitrile: Contains only one fluorine atom, resulting in different reactivity and properties.
2,6-Difluorobenzonitrile: Has fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness: 2,3-Difluoro-6-iodobenzonitrile is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Biological Activity
2,3-Difluoro-6-iodobenzonitrile is an organic compound characterized by the presence of two fluorine atoms and one iodine atom on a benzene ring, along with a nitrile functional group. Its molecular formula is C7H3F2I$$$$N, with a molecular weight of approximately 265.00 g/mol. This compound exhibits unique physical and chemical properties that contribute to its biological activity.
This compound interacts with various enzymes and proteins, primarily through halogen bonding and other non-covalent interactions. These interactions can lead to the modulation of enzyme activity, which subsequently alters biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing cellular metabolism and signaling pathways.
Cellular Effects
The biological activity of this compound extends to its effects on cell function. It can modulate cell signaling pathways and gene expression, leading to changes in cellular responses to external stimuli. For instance, it may interact with transcription factors or regulatory proteins, thereby affecting the synthesis of target proteins.
The mechanism of action involves binding to specific sites on enzymes or proteins, which can result in conformational changes that affect their functionality. The compound's ability to influence gene expression by interacting with DNA regulatory elements further underscores its biological significance.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Inhibitory effects on specific enzymes observed | , |
Gene Expression Modulation | Alterations in protein synthesis noted | , |
Cellular Signaling | Modulation of signaling pathways documented | , |
Case Study: Interaction with Enzymes
In a laboratory setting, studies have shown that this compound can selectively inhibit certain enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and toxicity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under various conditions are crucial for understanding its long-term effects on cellular functions. Research indicates that while the compound remains stable under controlled conditions, prolonged exposure may lead to cumulative effects impacting cellular processes.
Properties
IUPAC Name |
2,3-difluoro-6-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGOXCTYOYFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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